Methyl (4-bromo-2-formylphenoxy)acetate
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Overview
Description
Methyl (4-bromo-2-formylphenoxy)acetate is an organic compound with the molecular formula C10H9BrO4. It is a derivative of phenoxyacetic acid, featuring a bromine atom and a formyl group attached to the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-bromo-2-formylphenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-hydroxybenzaldehyde with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-bromo-2-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-bromo-2-formylphenoxyacetic acid.
Reduction: Methyl (4-bromo-2-hydroxymethylphenoxy)acetate.
Substitution: Methyl (4-methoxy-2-formylphenoxy)acetate.
Scientific Research Applications
Methyl (4-bromo-2-formylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (4-bromo-2-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-bromophenyl)acetate
- Methyl (4-bromo-2-hydroxyphenoxy)acetate
- Methyl (4-bromo-2-methoxyphenoxy)acetate
Uniqueness
Methyl (4-bromo-2-formylphenoxy)acetate is unique due to the presence of both a bromine atom and a formyl group on the aromatic ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCBNZCJIJRUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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